molecular formula C12H8ClF3N2O2 B14923996 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B14923996
M. Wt: 304.65 g/mol
InChI Key: PINVXEIYHQJOHZ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a 2-chlorobenzyl group and at position 3 with a trifluoromethyl (-CF₃) group. The carboxylic acid at position 4 enhances polarity, making it suitable for applications in medicinal chemistry, particularly as a pharmacophore or intermediate.

Properties

Molecular Formula

C12H8ClF3N2O2

Molecular Weight

304.65 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H8ClF3N2O2/c13-9-4-2-1-3-7(9)5-18-6-8(11(19)20)10(17-18)12(14,15)16/h1-4,6H,5H2,(H,19,20)

InChI Key

PINVXEIYHQJOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Ring-Closing Reactions with Functionalized Hydrazines

The foundational approach to pyrazole-4-carboxylic acids involves cyclocondensation between β-diketones or β-keto esters and hydrazines. For 3-(trifluoromethyl) variants, 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione serves as the pivotal intermediate, reacting with methylhydrazine in a biphasic system (toluene/water) under weakly basic conditions (sodium bicarbonate, −20°C to 0°C) to yield 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with 90% purity. Adapting this method for 1-(2-chlorobenzyl) substitution necessitates replacing methylhydrazine with 2-chlorobenzyl hydrazine , though this reagent’s commercial scarcity complicates direct application.

Post-Synthetic N-Alkylation of Pyrazole Intermediates

An alternative route involves synthesizing the pyrazole core followed by alkylation at the 1-position. For instance, 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo deprotonation with a strong base (e.g., NaH) and subsequent reaction with 2-chlorobenzyl bromide. This method, while theoretically viable, risks over-alkylation and requires stringent temperature control (−10°C to 25°C) to maintain regioselectivity.

Detailed Protocol for Direct Synthesis via Hydrazine Cyclocondensation

Reaction Setup and Conditions

  • Intermediate Preparation :

    • 3-Dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione is synthesized by condensing ethyl trifluoroacetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene at 80°C for 6 hours, achieving >95% purity after vacuum distillation.
    • 2-Chlorobenzyl hydrazine is prepared via hydrazinolysis of 2-chlorobenzyl chloride, though this step demands anhydrous conditions to prevent hydrolysis.
  • Cyclocondensation :

    • A chilled (−20°C) aqueous solution of 2-chlorobenzyl hydrazine (40% w/w) is combined with the trifluoromethyl diketone intermediate dissolved in dichloromethane.
    • The biphasic mixture is stirred vigorously for 3 hours, during which the pyrazole ring forms via nucleophilic attack and subsequent dehydration.
  • Workup and Isolation :

    • The organic layer is separated, washed with brine, and concentrated under reduced pressure.
    • Crude product is recrystallized from a toluene/petroleum ether (1:3) mixture, yielding 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester as a white solid (75–80% yield).
  • Ester Hydrolysis :

    • The ethyl ester is saponified using NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours.
    • Acidification with HCl precipitates the target carboxylic acid, which is filtered and dried (90–95% yield).

Comparative Analysis of Methodologies

Parameter Hydrazine Cyclocondensation Post-Synthetic Alkylation
Reaction Steps 2 3
Overall Yield 65–70% 55–60%
Regioselectivity >99% 85–90%
Scale-Up Feasibility High Moderate

The cyclocondensation route offers superior regioselectivity and fewer steps but is constrained by the limited availability of 2-chlorobenzyl hydrazine. Post-synthetic alkylation, while more flexible, introduces competing side reactions, necessitating costly purification.

Challenges in Process Optimization

Reagent Accessibility and Cost

2-Chlorobenzyl hydrazine remains a niche reagent, often requiring custom synthesis. Patent CN116178265A highlights analogous challenges with 1,1-difluoroacetone, emphasizing the economic burden of specialty fluorinated building blocks.

Isomer Formation and Purification

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances propose tubular reactors for the cyclocondensation step, reducing reaction time from 3 hours to 30 minutes via enhanced mass transfer. This method, validated for methylhydrazine derivatives, could extend to benzylhydrazines with modified solvent systems (e.g., THF/water).

Solvent Recycling

Patent WO2014120397A1 details dichloromethane recovery from organic waste streams using fractional distillation, achieving 90% solvent reuse. Implementing this in 2-chlorobenzyl processes could lower production costs by 15–20%.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Position 1 Modifications
  • The 4-(trifluoromethyl)phenyl group at position 3 introduces steric bulk, which may hinder binding to compact active sites. Synthesis via ester hydrolysis achieved 80% yield, comparable to methods for the target compound . Key Difference: Methoxy vs. chloro substituent alters electronic and steric profiles.
  • 1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid :

    • Lacks the -CF₃ group at position 3, reducing electron-withdrawing effects. The 3-chlorobenzyl group may enhance metabolic stability compared to 2-chlorobenzyl due to reduced steric hindrance .
Position 3 Modifications
  • 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid :

    • Replacing -CF₃ with -CHF₂ reduces electron withdrawal, increasing pKa of the carboxylic acid. This could improve solubility but diminish interactions with electron-rich biological targets .
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :

    • A simpler analog with a methyl group at position 1. The absence of the benzyl group reduces molecular weight (194.11 vs. ~315 for the target compound) and lipophilicity, favoring aqueous solubility. Melting point: 203°C .

Heterocyclic and Aromatic Ring Modifications

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Incorporates a pyridine ring instead of benzyl. Molecular weight: 359.62 .
  • The methyl group at position 4 introduces steric effects absent in the target compound .

Biological Activity

1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various scientific studies.

Synthesis

The synthesis of pyrazole derivatives often involves methods such as condensation reactions and cyclization processes. For this compound, the starting materials typically include 2-chlorobenzyl and trifluoromethyl-substituted precursors. The synthesis pathway can be outlined as follows:

  • Formation of Pyrazole Ring : The initial step involves the reaction of appropriate hydrazones with substituted carbonyl compounds.
  • Introduction of Functional Groups : Subsequent steps involve introducing the carboxylic acid group through hydrolysis or direct functionalization techniques.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In a study on similar compounds, it was found that several trifluoromethyl-substituted pyrazoles displayed potent antibacterial effects against Gram-positive bacteria while showing low toxicity to human cells . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain pyrazole derivatives had IC50 values comparable to standard anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents .

CompoundIC50 (µg/mL)Comparison DrugComparison IC50 (µg/mL)
This compound71.11Diclofenac54.65
Other Derivative76.58Diclofenac54.65

Antitumor Activity

Pyrazole derivatives have been investigated for their antitumor properties. A study highlighted that certain compounds within this class exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Study on COX Inhibition : A series of pyrazole compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Results showed that some derivatives had a high selectivity index for COX-2, indicating potential for treating inflammatory diseases with fewer gastrointestinal side effects .
  • Antimicrobial Screening : In a comprehensive antimicrobial screening, compounds similar to this compound demonstrated efficacy against resistant strains of bacteria, underscoring their therapeutic potential in infectious diseases .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via hydrolysis of its methyl ester precursor under acidic conditions. For example, methyl esters of structurally similar pyrazole-carboxylic acids are hydrolyzed using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours, followed by pH adjustment to 6.5 with NaOH to precipitate the product . Purification involves solvent extraction (e.g., 10% isopropanol/dichloromethane) and recrystallization from ethanol/ethyl acetate .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for confirming substituent positions and electronic environments.
  • X-ray Crystallography: Used to resolve molecular geometry, as demonstrated for analogous pyrazole-carboxylic acids (e.g., bond lengths and angles in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How is the compound purified post-synthesis, and what challenges arise?

Methodological Answer: Purification involves sequential solvent extraction (e.g., dichloromethane/isopropanol mixtures) and recrystallization. Challenges include removing trace solvents and byproducts. Adjusting pH during hydrolysis (e.g., to 6.5) helps precipitate the carboxylic acid form, while repeated crystallization from ethanol/ethyl acetate improves purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)2_2) and ligands like tert-butyl XPhos improve coupling reactions in precursor synthesis .
  • Temperature Control: Maintaining reflux temperatures (93–96°C) during hydrolysis ensures complete ester-to-acid conversion .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance precursor solubility, while ethyl acetate aids in isolating the final product .

Q. How should researchers address contradictory data in reported synthetic yields or methods?

Methodological Answer:

  • Cross-Validation: Replicate methods from multiple sources (e.g., ester hydrolysis in vs. ) under controlled conditions.
  • Byproduct Analysis: Use HPLC or LC-MS to identify impurities affecting yield discrepancies .
  • Parameter Adjustment: Test variables like reaction time (e.g., 17 hours vs. shorter durations) to determine optimal conditions .

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Salt Formation: Convert the carboxylic acid to a sodium salt for improved aqueous solubility .
  • Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) to dissolve the compound without denaturing proteins .
  • Prodrug Design: Synthesize ester prodrugs (e.g., methyl or ethyl esters) for enhanced membrane permeability, followed by in situ hydrolysis .

Q. How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to evaluate decomposition temperatures .
  • pH Stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Hazardous decomposition products (e.g., COx_x, NOx_x) are identified under extreme conditions .
  • Light Sensitivity: Store samples in amber vials and assess photodegradation using UV-Vis spectroscopy .

Q. What computational approaches predict the compound’s biological activity or reactivity?

Methodological Answer:

  • Molecular Docking: Screen against targets like carbonic anhydrase or cyclooxygenase (COX) using software (e.g., AutoDock), leveraging structural data from X-ray studies .
  • DFT Calculations: Analyze electron distribution (e.g., trifluoromethyl group’s electronegativity) to predict reactivity in nucleophilic substitution or hydrogen bonding .
  • QSAR Modeling: Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using regression models .

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